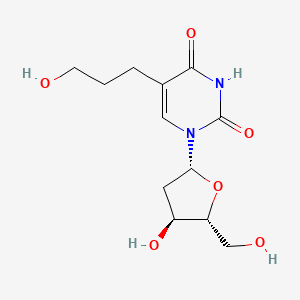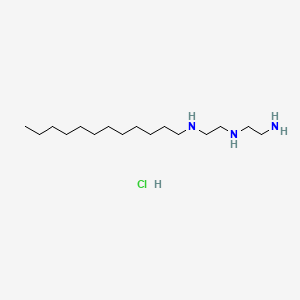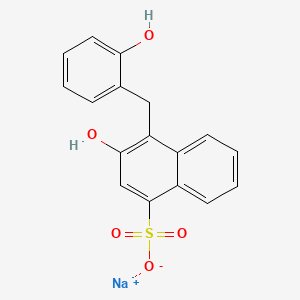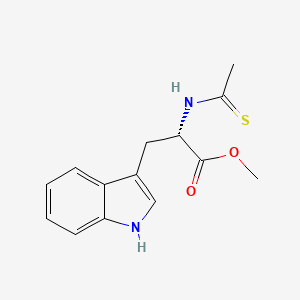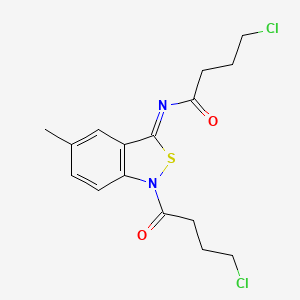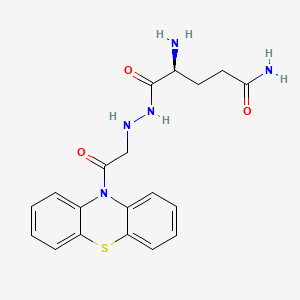
Thorium(4+) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Thorium(4+) acetate can be synthesized through the reaction of thorium(IV) nitrate with sodium acetate in an aqueous solution. The reaction typically proceeds as follows:
Th(NO3)4+4NaC2H3O2→Th(C2H3O2)4+4NaNO3
The reaction is carried out under controlled conditions to ensure the complete formation of this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting thorium(IV) oxide with acetic acid. The reaction is conducted at elevated temperatures to facilitate the dissolution of thorium oxide and the formation of the acetate complex.
化学反应分析
Types of Reactions
Thorium(4+) acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thorium dioxide (ThO2).
Reduction: Although less common, this compound can be reduced under specific conditions.
Substitution: The acetate ligands in this compound can be substituted by other ligands, such as chloride or nitrate.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents can be used to oxidize this compound.
Reduction: Reducing agents like hydrogen gas can be employed under high-pressure conditions.
Substitution: Ligand exchange reactions can be carried out using appropriate salts or acids.
Major Products Formed
Oxidation: Thorium dioxide (ThO2)
Reduction: Reduced thorium species
Substitution: Thorium chloride (ThCl4), thorium nitrate (Th(NO3)4)
科学研究应用
Thorium(4+) acetate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other thorium compounds and materials.
Biology: Investigated for its potential use in radiopharmaceuticals and imaging agents.
Medicine: Explored for its therapeutic properties, particularly in cancer treatment.
Industry: Utilized in the production of thorium-based catalysts and materials for nuclear reactors.
作用机制
The mechanism of action of thorium(4+) acetate involves its ability to form stable complexes with various ligands. This property is exploited in its applications in catalysis and material science. In biological systems, this compound can interact with cellular components, leading to its potential use in medical applications.
相似化合物的比较
Similar Compounds
- Thorium(IV) chloride (ThCl4)
- Thorium(IV) nitrate (Th(NO3)4)
- Thorium(IV) fluoride (ThF4)
Comparison
Thorium(4+) acetate is unique due to its acetate ligands, which provide distinct chemical properties compared to other thorium compounds. For example, thorium(IV) chloride and thorium(IV) nitrate have different solubility and reactivity profiles, making this compound suitable for specific applications where these properties are advantageous.
属性
CAS 编号 |
13075-28-0 |
|---|---|
分子式 |
C2H4O2Pa |
分子量 |
291.09 g/mol |
IUPAC 名称 |
acetic acid;protactinium |
InChI |
InChI=1S/C2H4O2.Pa/c1-2(3)4;/h1H3,(H,3,4); |
InChI 键 |
GSWNWPSNOIMCSG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.[Pa] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dimethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12691329.png)
